2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Description
2-(1,3-Benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole ring linked via an ether-oxygen bridge to an acetamide group. The acetamide moiety is further substituted with a 4,7,7-trimethyl-5-oxo-tetrahydroquinazolin-2-yl group, contributing to its structural complexity . Its molecular formula is C₁₉H₁₈N₄O₃S with a molecular weight of 382.4 g/mol.
Properties
Molecular Formula |
C20H20N4O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide |
InChI |
InChI=1S/C20H20N4O3S/c1-11-17-13(8-20(2,3)9-14(17)25)22-18(21-11)24-16(26)10-27-19-23-12-6-4-5-7-15(12)28-19/h4-7H,8-10H2,1-3H3,(H,21,22,24,26) |
InChI Key |
OLDZGONJCLCZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC(=O)COC3=NC4=CC=CC=C4S3)CC(CC2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 4,7,7-Trimethyl-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-Amine
The tetrahydroquinazolinone core is synthesized via cyclocondensation of substituted cyclohexanone derivatives.
Procedure:
-
Starting Material : 4,7,7-Trimethyl-1,4-cyclohexanedione monoethylene ketal is treated with benzylamine in dichloromethane to form an imine intermediate.
-
Cyclization : The imine undergoes cyclization with acetic anhydride under reflux to yield 4,7,7-trimethyl-3-amino-3H-quinazolin-4-one.
-
Deprotection : Hydrazine hydrate in ethanol removes protecting groups, yielding the free amine.
Key Data :
Synthesis of 2-Chloro-N-(4,7,7-Trimethyl-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-yl)Acetamide
The quinazolinone amine is acetylated to introduce a reactive chloroacetamide group.
Procedure:
-
Reagents : 4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine reacts with chloroacetyl chloride in dichloromethane with triethylamine as a base.
-
Workup : The product is filtered, washed with NaHCO₃, and recrystallized from ethanol.
Key Data :
Preparation of 1,3-Benzothiazol-2-ol
The benzothiazole moiety is synthesized via oxidative cyclization.
Procedure:
-
Condensation : 2-Aminothiophenol reacts with glyoxylic acid in glacial acetic acid to form 2-hydroxybenzothiazole.
-
Oxidation : Hydrogen peroxide (30%) oxidizes intermediates to ensure hydroxyl group stability.
Key Data :
Final Coupling Reaction
Nucleophilic Substitution to Form the Ether Linkage
The chloroacetamide intermediate reacts with benzothiazol-2-ol under basic conditions.
Procedure:
-
Reaction : 2-Chloro-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide and 1,3-benzothiazol-2-ol are refluxed in acetone with K₂CO₃.
-
Purification : The product is isolated via column chromatography (EtOAc/hexane, 3:1).
Key Data :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for acetylation and coupling steps:
One-Pot Approach
A sequential protocol combines quinazolinone formation and acetamide coupling:
-
Step 1 : Cyclohexanedione ketal reacts with 2-aminobenzothiazole derivatives.
Limitation : Lower regioselectivity (5:4 epimer ratio).
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Challenges and Optimization
Steric Hindrance
The 4,7,7-trimethyl groups reduce nucleophilic substitution efficiency. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone moiety, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the quinazolinone moiety.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Metabolic Disorders
Research indicates that 2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 , an enzyme linked to metabolic disorders like obesity and diabetes. This modulation suggests potential therapeutic uses in managing these conditions.
Neurodegenerative Diseases
The compound demonstrates neuroprotective properties that may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to interact with biological targets relevant to neuroprotection positions it as a candidate for further development in this area .
Anti-inflammatory Effects
Similar compounds have shown significant anti-inflammatory activities. The potential for This compound to exhibit such effects warrants investigation into its use as an anti-inflammatory agent.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways.
- Receptor Binding : Interaction studies suggest it may bind to G protein-coupled receptors (GPCRs), influencing signaling pathways crucial for cellular responses.
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to This compound :
- In vitro Studies : Compounds exhibiting structural similarities were tested for their inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). Some derivatives displayed significant activity against MAO-B and butyrylcholinesterase (BuChE), indicating potential use in treating neurodegenerative diseases complicated by depression .
- Animal Models : In vivo studies have confirmed the efficacy of certain benzothiazole derivatives in reducing immobility time in forced swim tests (FST), suggesting antidepressant-like effects .
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety could be involved in binding to specific sites, while the quinazolinone structure might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinazolinone- and Benzothiazole-Based Acetamides
Key Observations :
- Unlike thioacetamide-linked analogs (e.g., compounds in ), the ether-oxygen bridge in the target compound may reduce susceptibility to metabolic cleavage, improving pharmacokinetics .
- Compared to triazole-thiazole hybrids (e.g., 9c in ), the absence of a triazole ring in the target compound suggests differences in electronic properties and target affinity .
Critical Analysis :
- The tetrahydroquinazolinone core may enhance target selectivity compared to simpler quinazolinones, as seen in ’s sulfamoyl derivatives with potent antibacterial effects .
- Lack of fluorine or halogen substituents (cf. ) may reduce its bioavailability but improve synthetic accessibility .
Biological Activity
2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a synthetic compound that has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural combination of a benzothiazole moiety and a tetrahydroquinazoline derivative linked via an acetamide functional group. Its molecular formula is with a molecular weight of approximately 396.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Enzyme Modulation
Research indicates that this compound can modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 , an enzyme involved in cortisol metabolism. This modulation is particularly relevant for metabolic disorders such as obesity and diabetes.
Anti-inflammatory and Neuroprotective Properties
The compound exhibits anti-inflammatory effects and shows promise as a neuroprotective agent. Its potential application in treating neurodegenerative diseases like Alzheimer’s disease has been highlighted in recent studies.
Antimicrobial Activity
Compounds structurally similar to this molecule have demonstrated antimicrobial properties against various pathogens. For instance, benzothiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions that optimize yield and purity. Key steps may include:
- Formation of the benzothiazole moiety.
- Coupling with the tetrahydroquinazoline derivative.
- Finalization through acetamide formation.
Interaction Studies
Studies have focused on the compound's binding affinity to various biological targets, including G protein-coupled receptors (GPCRs). These interactions are crucial for understanding its pharmacodynamics and potential side effects.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that compounds sharing structural features with this compound exhibit diverse biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)-N'-(4-methylphenyl)urea | Urea linkage | Antitumor activity |
| Benzothiazole derivatives | Benzothiazole core | Antimicrobial properties |
| Tetrahydroquinazoline analogs | Tetrahydroquinazoline ring | Neuroprotective effects |
This table illustrates the distinct pharmacological profiles attributed to the unique combination of benzothiazole and tetrahydroquinazoline moieties present in the compound.
Case Studies
Recent case studies have demonstrated the effectiveness of this compound in preclinical models for metabolic disorders. For example:
- Metabolic Disorders : In vitro studies have shown that this compound can significantly reduce glucose levels in diabetic models by modulating enzyme activity related to glucose metabolism.
- Neuroprotection : Animal models treated with this compound exhibited reduced neuroinflammation and improved cognitive function compared to controls.
Q & A
Basic: What are the key synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving benzothiazole and tetrahydroquinazoline precursors. A common approach involves coupling 1,3-benzothiazol-2-ol derivatives with acetamide-bearing tetrahydroquinazoline moieties under reflux conditions using solvents like ethanol or chloroform, often catalyzed by acetic acid or imidazole-based reagents. Key intermediates (e.g., substituted benzothiazoles) are characterized via:
- Melting point analysis to confirm purity.
- Spectroscopic techniques : IR for functional groups (e.g., C=O at ~1668 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., methyl groups at δ 1.5–2.0 ppm), and elemental analysis to validate calculated vs. experimental C/H/N/S ratios .
Basic: What spectroscopic and analytical methods are critical for structural validation?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1668 cm⁻¹) and aromatic C-H stretches.
- NMR : ¹H NMR resolves methyl groups (δ 1.5–2.0 ppm) and aromatic protons (δ 6.5–8.0 ppm), while ¹³C NMR confirms quaternary carbons (e.g., tetrahydroquinazoline C=O at ~170 ppm).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions at ~2.8–3.0 Å) to confirm stereochemistry .
- Elemental Analysis : Discrepancies >0.3% between calculated and experimental values indicate impurities .
Advanced: How can design of experiments (DoE) optimize reaction conditions?
Methodological Answer:
DoE reduces trial-and-error by systematically varying parameters (e.g., solvent polarity, catalyst loading, temperature). For example:
- Factorial Design : Test solvent (ethanol vs. chloroform) and catalyst (acetic acid vs. imidazole) combinations to maximize yield.
- Response Surface Methodology (RSM) : Model interactions between temperature (80–120°C) and reaction time (4–8 hrs) to identify optimal conditions. Statistical software (e.g., Minitab) analyzes variance (ANOVA) to rank parameter significance .
Advanced: How can computational methods enhance synthesis optimization?
Methodological Answer:
- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., DFT at B3LYP/6-31G* level) to identify energetically favorable routes.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Machine Learning : Train models on historical data (e.g., yields vs. solvent polarity indices) to recommend conditions for novel analogs .
Advanced: How to resolve contradictions in spectroscopic data?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., adamantane-linked benzothiazoles) to identify anomalies.
- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to suppress interfering signals in ¹H NMR.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 356.1284) to rule out impurities .
Basic: What assays assess biological activity, and how are they designed?
Methodological Answer:
- Antimicrobial Testing : Agar dilution assays (MIC ≤50 µg/mL) against Gram-positive/negative bacteria.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅0 via dose-response curves).
- Docking Studies : AutoDock Vina predicts binding to targets (e.g., EGFR kinase) with scoring functions (ΔG ≤ -8 kcal/mol) .
Advanced: How does crystallography inform structure-activity relationships (SAR)?
Methodological Answer:
X-ray data reveals:
- Hydrogen-Bonding Networks : N–H⋯N interactions stabilize dimeric forms, affecting solubility.
- Torsional Angles : Dihedral angles (e.g., -100.3° for adamantyl substituents) influence steric hindrance and binding pocket compatibility.
- Packing Motifs : π-π stacking (3.6–4.0 Å) between benzothiazole rings enhances crystallinity .
Advanced: What mechanistic insights guide derivatization for enhanced bioactivity?
Methodological Answer:
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -Br, -F) at benzothiazole C-6 to enhance electrophilicity.
- Retrosynthetic Analysis : Prioritize derivatization at the acetamide nitrogen (e.g., aryl substitutions) to modulate logP and bioavailability .
Advanced: How to study solvent/catalyst effects on regioselectivity?
Methodological Answer:
- Polar Protic vs. Aprotic Solvents : Ethanol promotes SN2 mechanisms, while DMF favors SN1.
- Catalyst Screening : Imidazole accelerates acyl transfer via nucleophilic activation, while NaHCO3 minimizes side reactions.
- Kinetic Profiling : Monitor intermediates via LC-MS to identify rate-determining steps .
Advanced: What green chemistry strategies reduce environmental impact?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
